2-(4-Methylcyclohexylidene)propanenitrile
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Overview
Description
2-(4-Methylcyclohexylidene)propanenitrile is an organic compound with the molecular formula C10H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is part of a cyclohexylidene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can undergo nucleophilic addition with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylcyclohexylidene)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-methylcyclohexylidene)propanenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar in structure but contains a hydroxyl group.
Cyclohexanecarbonitrile: Similar cyclic structure but lacks the methylidene group.
Properties
CAS No. |
54353-78-5 |
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Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)propanenitrile |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)9(2)7-11/h8H,3-6H2,1-2H3 |
InChI Key |
GOHHSFMKMZFQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C)C#N)CC1 |
Origin of Product |
United States |
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